Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone
Brand Name: Vulcanchem
CAS No.: 898778-77-3
VCID: VC2303736
InChI: InChI=1S/C15H17F3O/c16-12-8-10(9-13(17)15(12)18)6-7-14(19)11-4-2-1-3-5-11/h8-9,11H,1-7H2
SMILES: C1CCC(CC1)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Molecular Formula: C15H17F3O
Molecular Weight: 270.29 g/mol

Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone

CAS No.: 898778-77-3

Cat. No.: VC2303736

Molecular Formula: C15H17F3O

Molecular Weight: 270.29 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone - 898778-77-3

Specification

CAS No. 898778-77-3
Molecular Formula C15H17F3O
Molecular Weight 270.29 g/mol
IUPAC Name 1-cyclohexyl-3-(3,4,5-trifluorophenyl)propan-1-one
Standard InChI InChI=1S/C15H17F3O/c16-12-8-10(9-13(17)15(12)18)6-7-14(19)11-4-2-1-3-5-11/h8-9,11H,1-7H2
Standard InChI Key FVPZCJOPMSLDFY-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Canonical SMILES C1CCC(CC1)C(=O)CCC2=CC(=C(C(=C2)F)F)F

Introduction

Physical and Chemical Properties

Structure and Identification

For identification purposes, the compound is associated with several standardized chemical identifiers that facilitate its unambiguous recognition in databases and literature . These include its CAS registry number (898778-77-3), IUPAC name (1-cyclohexyl-3-(3,4,5-trifluorophenyl)propan-1-one), and MDL number (MFCD03844073) . Additionally, the compound is characterized by specific digital identifiers such as its InChIKey (FVPZCJOPMSLDFY-UHFFFAOYSA-N) and various SMILES notations including C1CCC(CC1)C(=O)CCC2=CC(=C(C(=C2)F)F)F . These identifiers are crucial for accurate database searching, structure verification, and chemical information exchange among researchers and within chemical inventory systems .

The structural formula can be represented in multiple formats, including condensed molecular formula (C₁₅H₁₇F₃O), detailed line notations (SMILES, InChI), and two-dimensional structural diagrams that depict the spatial arrangement of atoms and bonds . In particular, the InChI string (InChI=1S/C15H17F3O/c16-12-8-10(9-13(17)15(12)18)6-7-14(19)11-4-2-1-3-5-11/h8-9,11H,1-7H2) provides a comprehensive encoding of the compound's structure, including the specific positions of functional groups and substituents . These various representation formats serve different purposes in chemical information systems and enable precise communication about the compound's identity and structure across scientific platforms .

Chemical Properties

The chemical properties of Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone are significantly influenced by its functional groups and electron distribution . The ketone carbonyl group (C=O) represents the primary reactive center in the molecule, capable of undergoing various nucleophilic addition reactions typical of ketones . This carbonyl functionality can participate in reactions such as reductions (producing secondary alcohols), nucleophilic additions (with organometallic reagents like Grignard reagents), condensations (with amines to form imines), and aldol-type reactions (when appropriate α-hydrogens are present) . The reactivity of this ketone group is modified by its connection to the cyclohexyl ring on one side, which provides steric bulk and electron-donating character, and the ethylene linker on the other side, which connects it to the trifluorophenyl moiety .

Synthesis and Production Methods

Related Synthetic Methodologies

The synthesis of compounds structurally related to Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone offers insights into potential production methods for this specific compound . One relevant approach discussed in the search results involves Michael addition-aldol reaction sequences, which have been employed to synthesize various cyclopentanone derivatives . Although these reactions focus on cyclic rather than acyclic ketones, the underlying chemistry—involving nucleophilic additions to electrophilic carbonyl or conjugated carbonyl systems—represents fundamental transformations that could be adapted for synthesizing our target compound . These methodologies typically employ catalysts such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or various organocatalysts to control regioselectivity and stereoselectivity in the carbon-carbon bond-forming reactions .

Related Compounds

Structural Analogs

Several structural analogs of Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone appear in the chemical literature, differing primarily in the substitution pattern on the aromatic ring or modifications to the alicyclic portion . One notable example is Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone (CAS 898781-34-5), which maintains the same cyclohexyl ketone and ethylene linker arrangement but replaces the three fluorine substituents with two methyl groups at the 3 and 5 positions of the phenyl ring . This compound has a molecular formula of C₁₇H₂₄O and a molecular weight of 244.37 g/mol, making it slightly less dense than the trifluoro analog despite having a more complex carbon framework . The structural similarity between these compounds suggests potential parallels in synthetic approaches, although their electronic properties would differ significantly due to the contrasting electronic effects of methyl (electron-donating) versus fluorine (electron-withdrawing) substituents .

Another related compound identified in the search results is Cyclohexyl ethyl ketone (CAS 1123-86-0), a significantly simpler analog lacking the aromatic component entirely . With the molecular formula C₉H₁₆O and molecular weight of 140.22 g/mol, this compound represents a basic structural template upon which more complex derivatives like our target compound are built . Its physical properties include a boiling point of 65-67°C at 7 Torr and a density of 0.9470 g/cm³ at 20°C, values that reflect its lower molecular weight and simpler structure compared to the fluorinated phenyl-containing analog . The comparison between Cyclohexyl ethyl ketone and Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone highlights the substantial impact of the trifluorophenyl moiety on molecular properties, including boiling point, density, and likely solubility characteristics and reactivity patterns .

Additional structural variants appear in the chemical literature and commercial catalogs, including Cyclohexyl 2-(3-fluorophenyl)ethyl ketone and Cyclohexyl 2-(4-fluorophenyl)ethyl ketone, which feature mono-fluorinated phenyl rings with the fluorine atom in different positions . These compounds represent intermediate cases between the non-fluorinated and tri-fluorinated analogs, offering opportunities for comparative studies of fluorine substitution effects . Another noteworthy analog is Cyclohexyl 2-(2,4-dimethylphenyl)ethyl ketone (CAS 898794-70-2), which features a different dimethyl substitution pattern (2,4- instead of 3,5-) on the phenyl ring . This compound, with molecular formula C₁₇H₂₄O and molecular weight 244.38 g/mol, provides another example of how subtle variations in substitution patterns can be employed to create diverse libraries of structurally related compounds for various research applications . These structural analogs collectively illustrate the modular nature of these molecular frameworks and the systematic structural variations that can be introduced to tune specific physicochemical properties for targeted applications .

Functional Derivatives

The functional groups present in Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone provide opportunities for generating various derivatives through selective chemical transformations . The ketone carbonyl group represents a primary site for derivatization, capable of undergoing reactions such as reduction to alcohols, reductive amination to amines, or condensation with various nucleophiles to form imines, oximes, or hydrazones . These transformations would maintain the basic carbon framework while altering the functional group linking the cyclohexyl and trifluorophenylethyl portions of the molecule . For example, reduction with sodium borohydride or lithium aluminum hydride would yield the corresponding secondary alcohol, 1-cyclohexyl-3-(3,4,5-trifluorophenyl)propan-1-ol, which would exhibit different solubility, hydrogen-bonding, and reactivity characteristics compared to the parent ketone .

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